molecular formula C13H12O2S B8424735 Methyl 3-methyl-5-phenylthiophene-2-carboxylate

Methyl 3-methyl-5-phenylthiophene-2-carboxylate

Cat. No.: B8424735
M. Wt: 232.30 g/mol
InChI Key: IJFPWDLPYQGDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-5-phenylthiophene-2-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of Methyl 3-methyl-5-phenylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Methyl 3-methyl-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-methyl-5-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl 3-methyl-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

methyl 3-methyl-5-phenylthiophene-2-carboxylate

InChI

InChI=1S/C13H12O2S/c1-9-8-11(10-6-4-3-5-7-10)16-12(9)13(14)15-2/h3-8H,1-2H3

InChI Key

IJFPWDLPYQGDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At room temperature, a solution of 4-iodobenzene (9.6 mmol) and methyl 3-methylthiophene-2-carboxylate (19.2 mmol) in dimethylacetamide (20 ml) were degassed with nitrogen for 15 minutes. Potassium acetate (0.87 mmol) and palladium acetate (0.02 mmol) were added, the reaction vessel was sealed and heated at 150° C. for 1 hour. Then, the reaction mixture was cooled down to room temperature and poured into water, extracted with dichloromethane, washed with brine, dried over sodium sulfate and evaporated to dryness. The residue was purified by chromatography on silica gel (eluent: gradient of 3% diethyl ether in petroleum ether) to give 100 mg of Intermediate V.1 (22%) as a yellow solid, which was characterized by the following spectroscopic data: 1H NMR (CDCl3, 400 MHz) δ (ppm) 2.57 (s, 3H), 3.88 (s, 3H), 7.13 (s, 1H), 7.32-7.34 (m, 3H), 7.59-7.64 (m, 2H); and MS (ESI, EI+) m/z=233 (MH+).
Quantity
9.6 mmol
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reactant
Reaction Step One
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19.2 mmol
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reactant
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20 mL
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solvent
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Potassium acetate
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0.87 mmol
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reactant
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0.02 mmol
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catalyst
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Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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